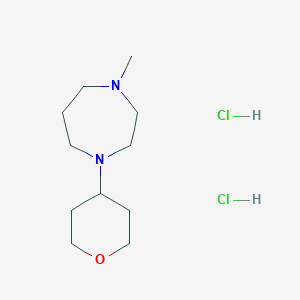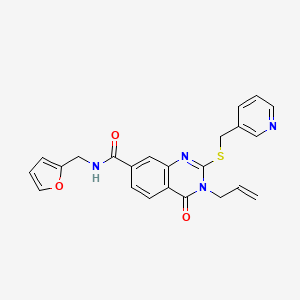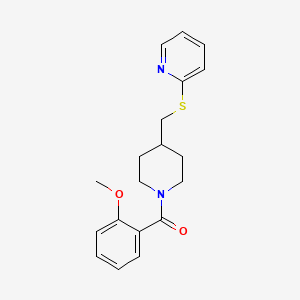![molecular formula C24H28N6O3 B2506451 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide CAS No. 902932-21-2](/img/structure/B2506451.png)
3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a quinazoline ring. Triazoles are a class of compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms. They are known for their versatile biological activities . Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which is a diazine ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazole ring could be formed via a cyclization reaction, while the quinazoline ring could be formed via a condensation reaction . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and quinazoline rings would likely make the molecule planar or nearly planar. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This compound, like other organic molecules, could undergo a variety of chemical reactions. The specific reactions would depend on the functional groups present in the molecule and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Scientific Research Applications
Antibacterial Activity
The synthesis and evaluation of novel compounds often focus on their antibacterial properties. Researchers have synthesized a series of triazolo [4,3-a]pyrazine derivatives containing this compound. These derivatives were characterized using techniques like melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Among these compounds, compound 2e exhibited excellent antibacterial activity, comparable to the first-line agent ampicillin. It showed minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli .
Antiviral Potential
While the specific antiviral activity of this compound hasn’t been directly studied, related derivatives like [1,2,4]triazolo [4,3-a]quinoxaline have been investigated. These derivatives were tested against Herpes simplex virus using an improved plaque-reduction assay . Further research could explore the antiviral potential of our compound.
Anti-Infective Agents
Nitrogen-containing heterocycles play a crucial role in developing anti-infective agents. Investigating the mode of action against specific pathogens, such as Trypanosoma cruzi, could provide valuable insights . Additionally, cytotoxicity evaluation is essential to assess safety.
Cancer Research
The compound’s structure suggests potential applications in cancer research. Researchers have synthesized related 1,2,4-triazole derivatives and found proper selectivity against cancer cell lines . Further studies could explore its mechanism of action and potential as an anticancer agent.
Synthetic Chemistry
Efficient synthetic routes are essential for large-scale production. Researchers have developed a gram-scale synthesis of 1,2,4-triazole-derived building blocks, including our compound. These building blocks can be used for further functionalization and drug development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-17(2)33-15-7-14-29-23(32)19-9-3-4-10-20(19)30-21(27-28-24(29)30)11-12-22(31)26-16-18-8-5-6-13-25-18/h3-6,8-10,13,17H,7,11-12,14-16H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHNQMUINZCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)
![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)



![1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2506378.png)

![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)




![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)